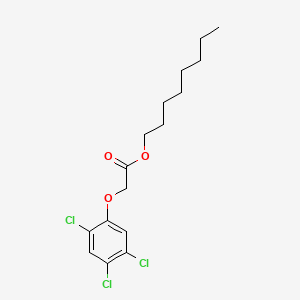

2,4,5-T-1-octyl ester

Description

The exact mass of the compound Octyl (2,4,5-trichlorophenoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWISAHTAQYMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180915 | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-15-1 | |

| Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 2,4,5-T-1-octyl ester"

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-T-1-octyl ester

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent analytical characterization of this compound. The synthesis is achieved via Fischer-Speier esterification of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) with 1-octanol, a robust and scalable method. The rationale for procedural steps, including reaction optimization and safety considerations, is detailed from the perspective of a senior application scientist. Post-synthesis, the guide outlines a multi-technique approach for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). This document is intended for researchers and professionals in chemistry and drug development who require a practical, in-depth understanding of synthesizing and validating chlorinated phenoxyacetate esters.

Introduction and Strategic Overview

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide historically used for the control of broadleaf plants.[1][2] Its ester derivatives, such as the 1-octyl ester, were formulated to enhance penetration through the waxy cuticles of plant leaves, thereby increasing efficacy.[3] While the use of 2,4,5-T has been discontinued in many countries due to concerns over toxic contaminants, specifically 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which can form during its manufacture, the synthesis of its derivatives remains critical for toxicological research, environmental monitoring, and the development of analytical standards.[1][4]

This guide focuses on the direct esterification of 2,4,5-T with 1-octanol. The chosen synthetic route is the Fischer-Speier esterification, a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is favored for its operational simplicity and cost-effectiveness. The core challenge in this equilibrium-driven reaction is to maximize the yield of the desired ester. Our protocol addresses this by utilizing an excess of the alcohol reactant (1-octanol) to shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.[6]

A critical note on safety: 2,4,5-T is a toxic compound and a possible carcinogen.[1][4] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of this compound via Fischer Esterification

The synthesis involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with 1-octanol in the presence of a strong acid catalyst, sulfuric acid, under reflux conditions.

Principle of the Reaction

The Fischer esterification mechanism proceeds through several equilibrium steps.[7] Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8] The nucleophilic oxygen of 1-octanol then attacks this activated carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.[7][9]

Caption: Fischer Esterification Reaction Overview

Materials and Equipment

| Material/Equipment | Specification |

| Reactants | |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | ≥96% Purity[10] |

| 1-Octanol | Anhydrous, ≥99% |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Solvents & Reagents | |

| Diethyl Ether | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |

| Brine (Saturated NaCl) | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Glassware & Hardware | |

| Round-bottom flask (100 mL) | |

| Reflux condenser | |

| Heating mantle with magnetic stirrer | |

| Separatory funnel (250 mL) | |

| Erlenmeyer flasks | |

| Rotary evaporator |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4,5-Trichlorophenoxyacetic acid (5.11 g, 20.0 mmol) and 1-octanol (15.6 g, 120 mmol, 6 equivalents).

-

Causality: Using a significant excess of 1-octanol drives the reaction equilibrium towards the formation of the ester product.[6]

-

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture in a fume hood.

-

Causality: Sulfuric acid acts as the catalyst and also as a dehydrating agent, further promoting the forward reaction.[11]

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 120-130 °C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours.

-

Causality: The elevated temperature increases the reaction rate. Refluxing prevents the loss of volatile reactants and solvents. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of diethyl ether.

-

Carefully wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution (repeat twice) to neutralize the sulfuric acid catalyst and remove unreacted 2,4,5-T. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

-

50 mL of brine to remove residual water and break any emulsions.

-

Causality: This aqueous work-up is essential to remove the acid catalyst and water-soluble impurities.

-

-

Drying and Solvent Removal: Drain the ether layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess 1-octanol, yielding the crude this compound as an oil.

Characterization and Purity Verification

A multi-faceted analytical approach is required to unambiguously confirm the identity and purity of the synthesized ester.

Caption: Analytical Workflow for Product Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

-

¹H NMR Spectroscopy: Confirms the presence and connectivity of protons.

-

Expected Signals:

-

~7.4 ppm (s, 1H) & ~7.0 ppm (s, 1H): Two singlets corresponding to the two aromatic protons on the trichlorophenyl ring.

-

~4.7 ppm (s, 2H): A sharp singlet for the methylene protons of the -O-CH₂-C=O group.

-

~4.2 ppm (t, 2H): A triplet for the -O-CH₂- protons of the octyl ester group.

-

~1.7 ppm (m, 2H): A multiplet for the methylene protons beta to the ester oxygen.

-

~1.3 ppm (m, 10H): A broad multiplet for the remaining five methylene groups of the octyl chain.

-

~0.9 ppm (t, 3H): A triplet for the terminal methyl group of the octyl chain.

-

-

-

¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The most significant change from reactant to product is the appearance of the ester carbonyl group and the disappearance of the carboxylic acid hydroxyl group.[11]

-

Key Expected Peaks:

-

~1750-1735 cm⁻¹: A strong, sharp absorbance corresponding to the C=O stretch of the aliphatic ester.[13] This is a definitive marker for successful esterification.

-

~1300-1000 cm⁻¹: Two or more bands associated with the C-O stretching vibrations of the ester group.[13]

-

Absence of ~3300-2500 cm⁻¹: The characteristic broad O-H stretch of the carboxylic acid in the starting material should be absent in the final product spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₂₁Cl₃O₃), which is approximately 366 g/mol (for the most common isotopes). The characteristic isotopic pattern for three chlorine atoms will be a key diagnostic feature.

-

Fragmentation: Common fragmentation patterns for long-chain esters include α-cleavage and McLafferty rearrangement.[14] Key fragments would likely include ions resulting from the loss of the octyl group or parts of the alkyl chain.[15]

Gas Chromatography (GC)

GC is an excellent method for assessing the purity of the final product, as herbicide esters are typically volatile enough for this analysis.[16][17]

-

Protocol: A sample is dissolved in a suitable solvent (e.g., hexane or chloroform) and injected into a GC system equipped with a Flame Ionization Detector (FID).

-

Purity Assessment: A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted starting materials or side products. The retention time of the main peak can be used as an identifier when compared against a known standard.[18]

Summary of Expected Data

| Property | Value | Source/Method |

| Chemical Formula | C₁₆H₂₁Cl₃O₃ | Calculated |

| Molecular Weight | 367.70 g/mol | Calculated[19] |

| CAS Number | 2630-15-1 | [19] |

| Appearance | Colorless to light tan oil | Expected |

| Expected Yield | 70-85% | Based on similar esterifications |

| ¹H NMR Key Shifts | Aromatic H's (~7.0-7.4 ppm), OCH₂-ester (~4.2 ppm) | Predicted |

| IR Key Peaks | C=O stretch (~1740 cm⁻¹), C-O stretch (~1250 cm⁻¹) | [13] |

| Mass Spec (m/z) | M⁺ peak cluster around 366 | [19] |

Conclusion

The synthesis of this compound can be reliably achieved through an acid-catalyzed Fischer esterification. This guide outlines a detailed protocol that is both effective and grounded in established chemical principles. The causality behind each step, from driving the reaction equilibrium to purifying the final product, has been explained to provide a deeper understanding for the practicing scientist. The subsequent characterization workflow, utilizing a combination of NMR, IR, MS, and GC, provides a self-validating system to ensure the structural integrity and purity of the target compound. Adherence to the stringent safety protocols outlined is non-negotiable due to the inherent hazards of the reagents involved.

References

-

Mass spectrometric analysis of long-chain esters of diols. PubMed, J Lipid Res. 1969 Nov;10(6):703-9. [Link]

-

Gas chromatographic measurement of volatility of herbicide esters. PubMed, J Chromatogr. 1980 Jul 4;195(1):75-83. [Link]

-

Gas Chromatographic Separation and Determination of Closely Related Active Herbicides of the Phenoxyalkanecarboxylic Ester Type. Journal of Chromatographic Science, Volume 6, Issue 1, January 1968, Pages 64–66. [Link]

-

1-Octanol - Safety Data Sheet. Agilent. [Link]

-

2,4,5-Trichlorophenoxyacetic acid - Wikipedia. Wikipedia. [Link]

-

1-Octanol - SAFETY DATA SHEET. PENTA. [Link]

-

Analysis of 2,2,2-THfluoroethyl Derivatives of Carboxylic Acid Herbicides by Gas Chromatography with Mass-Selective and Electron Capture Detection. AOAC INTERNATIONAL, Volume 78, Issue 4, 1 July 1995, Pages 1069–1077. [Link]

-

Safety Data Sheet: 1-Octanol. Chemos GmbH & Co.KG. [Link]

-

Mass spectrometric analysis of long-chain lipids. Wiley Online Library, Mass Spectrometry Reviews, 2011, 30(4), 579-599. [Link]

-

2,4,5-T. Collaborative for Health & Environment. [Link]

-

Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. ResearchGate, Journal of Chromatography A, 2004, 1048(2), 239-245. [Link]

-

Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. Lund University Publications. [Link]

-

Mass spectroscopy identification of very long chain fatty acid methyl... ResearchGate. [Link]

-

GC/MS analysis of long-chain esters standards. ResearchGate. [Link]

-

Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480. PubChem - NIH. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

-

Fischer Esterification. University of Missouri–St. Louis. [Link]

-

Methyl phenoxyacetate | C9H10O3 | CID 16365. PubChem - NIH. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349. PubChem - NIH. [Link]

-

Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365. PubChem - NIH. [Link]

-

IR Spectroscopy of Esters. University of Northern Iowa. [Link]

-

Dicamba, 2,4-D, 2,4,5-T. CORESTA. [Link]

-

alpha-Acetyl-2,4,5-trimethoxycinnamic acid, ethyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

2,4,5-T butoxyethanol ester - Hazardous Agents. Haz-Map. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ResearchGate. [Link]

-

Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester. NIST Chemistry WebBook. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. coresta.org [coresta.org]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. purdue.edu [purdue.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gas chromatographic measurement of volatility of herbicide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester [webbook.nist.gov]

"2,4,5-T-1-octyl ester CAS number and molecular structure"

An In-depth Technical Guide to 2,4,5-T-1-octyl ester

This guide provides a comprehensive technical overview of this compound, a chemical compound of significant historical and scientific interest. Intended for researchers, scientists, and professionals in drug development and environmental science, this document delves into its chemical identity, synthesis, toxicological profile, and analytical methodologies, grounded in authoritative scientific principles.

Chemical Identity and Molecular Structure

This compound, also known as octyl 2-(2,4,5-trichlorophenoxy)acetate, is a specific ester of the parent compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).[1][2] 2,4,5-T belongs to the chlorophenoxy acetic acid class of herbicides, which were widely used for controlling broad-leafed plants.[3] The esterification with 1-octanol modifies its physical properties, particularly its solubility and environmental transport. Esters of 2,4,5-T are generally insoluble in water but soluble in oils.[4]

Molecular Structure:

The molecular structure consists of a 2,4,5-trichlorophenoxy group linked to an acetic acid moiety, which is in turn esterified with an octyl alcohol.

Caption: Synthesis workflow for this compound and TCDD contamination point.

Historical Application and Regulatory Status

2,4,5-T and its esters were effective herbicides for controlling woody weeds in forestry, pastures, and industrial areas. [4][5]The most notorious application was its use as a defoliant during the Vietnam War. An equal mixture of the iso-octyl esters of 2,4,5-T and 2,4-D comprised the formulation known as Agent Orange. [3][9] Due to the extreme toxicity of the TCDD contaminant, the use of 2,4,5-T has been discontinued and banned in many countries. The United States Environmental Protection Agency (EPA) terminated all uses of 2,4,5-T in 1985. [3]Its international trade is now restricted under the Rotterdam Convention. [4]

Environmental Fate and Metabolism

Once released into the environment, 2,4,5-T esters are typically hydrolyzed back to the parent acid within a few days. [4]The 2,4,5-T acid is moderately mobile in soils and has a half-life of approximately 21-24 days in that medium. [4]It can be degraded by chemical or biological processes. [4]In the body, 2,4,5-T is absorbed and primarily excreted unchanged in the urine, with an elimination half-life of about 19 hours. [4]There is no significant bioaccumulation of 2,4,5-T itself; however, the lipid-soluble TCDD contaminant does bioaccumulate and persists in the food chain. [4][9]

Analytical Methodologies

The detection of 2,4,5-T and its esters in environmental and biological samples is crucial for monitoring and risk assessment. The standard approach involves converting the ester back to the parent acid via hydrolysis, followed by extraction, cleanup, and instrumental analysis.

Experimental Protocol: Determination of 2,4,5-T from Ester Formulations

This protocol is a representative workflow for the analysis of 2,4,5-T from a sample matrix, adapted from general methods for phenoxy acid herbicides. [5][6] 1. Saponification (Hydrolysis):

-

Rationale: To convert the non-polar octyl ester into the more water-soluble carboxylate salt of the parent acid for efficient extraction and analysis.

-

Procedure:

-

Take a known quantity of the sample (e.g., 10 g of soil or 10 mL of a liquid formulation).

-

Add 2 mL of a 1.5 mol/L sodium hydroxide solution.

-

Attach a reflux condenser and heat the mixture in an 80°C water bath for 30 minutes to ensure complete hydrolysis of the ester. [5] 4. Allow the solution to cool to room temperature.

-

2. Extraction:

-

Rationale: To separate the analyte from the sample matrix. A liquid-liquid extraction is employed.

-

Procedure:

-

Acidify the cooled solution with hydrochloric acid to a pH < 2 to protonate the carboxylate, making the 2,4,5-T acid less water-soluble.

-

Transfer the solution to a separatory funnel.

-

Add 100 mL of an ethyl acetate/n-hexane (1:1, v/v) mixture and shake vigorously. [5] 4. Allow the layers to separate and collect the organic (top) layer.

-

Repeat the extraction on the aqueous layer with another 50 mL of the solvent mixture to maximize recovery. [5] 6. Combine the organic extracts.

-

3. Cleanup (Purification):

-

Rationale: To remove interfering compounds from the extract before instrumental analysis, which improves sensitivity and protects the instrument.

-

Procedure:

-

Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove residual water. [5] 2. For complex matrices, a solid-phase extraction (SPE) step may be necessary. Use an octadecylsilanized silica gel (C18) column.

-

Concentrate the purified extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen at a temperature below 40°C. [5] 4. Instrumental Analysis:

-

-

Rationale: To identify and quantify the 2,4,5-T acid. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a common, highly specific, and sensitive method.

-

Procedure:

-

Reconstitute the final extract in a suitable mobile phase solvent.

-

Inject an aliquot into an LC-MS/MS system.

-

Analysis is typically performed using a C18 reversed-phase column with a mobile phase gradient of acetonitrile and acidified water. [7] 4. Monitor for the specific parent and daughter ions of 2,4,5-T for definitive identification and quantification against a calibration curve prepared from a certified reference standard.

-

Caption: General analytical workflow for the determination of 2,4,5-T from its ester.

Conclusion

This compound is a chemical with a complex legacy. While its synthesis and application as a herbicide are straightforward from a chemical perspective, the unavoidable contamination with TCDD during production has led to its global ban and serves as a critical case study in industrial chemical safety and environmental toxicology. Understanding its properties, synthesis pathways, and analytical detection methods remains essential for environmental monitoring, historical exposure assessment, and ensuring the safety of related chemical manufacturing processes.

References

- 2,4,5-T isooctyl ester SDS, 25168-15-4 Safety Data Sheets. (n.d.). ECHEMI.

- Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester. (n.d.). NIST Chemistry WebBook.

- Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.

- 2,4,5-T. (2011). Collaborative for Health & Environment.

- 2,4,5-Trichlorophenoxyacetic acid. (n.d.). Wikipedia.

- 2,4,5-T, isooctyl ester. (n.d.). Haz-Map.

- 2,4,5-T-1-butyl ester | CAS 93-79-8. (n.d.). LGC Standards.

- 2,4-d ester 500 ec safety data sheet. (2022). Villa Crop.

- Octyl (2,4,5-trichlorophenoxy)acetate. (n.d.). PubChem.

- A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). (1955). ResearchGate.

- 2,4,5-T-iso-octyl ester | 1X100MG. (n.d.). HPC Standards.

- Trichlorophenoxyacetic acid. (n.d.). PubChem.

- 2,4,5-TRICHLOROPHENOXYACETIC ACID ESTERS. (n.d.). CAMEO Chemicals - NOAA.

- 2,4,5-trichlorophenoxyacetic acid. (n.d.). AERU - University of Hertfordshire.

- Agent Orange. (n.d.). Wikipedia.

- Analytical Observations Report. (2021). EURL-SRM.

- 2,4,5-t-1- Octyl Ester. (n.d.). National analytical corporation.

- Synthesis of octyl esters and alcohols. (1970). Google Patents.

- Analytical method for 2,4-D and its transformation products. (n.d.). EPA.

- Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids. (n.d.). NIH.

- HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography.

- Assessing the Analytical Specificity of 2,4,5-Trichloroisophthalonitrile. (2025). Benchchem.

Sources

- 1. Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester [webbook.nist.gov]

- 2. Octyl (2,4,5-trichlorophenoxy)acetate | C16H21Cl3O3 | CID 75824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. epa.gov [epa.gov]

- 7. helixchrom.com [helixchrom.com]

A Legacy in the Lab: An In-depth Technical Guide to the Historical Research Applications of 2,4,5-T Esters

Foreword: Acknowledging a Complicated Past

The history of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its esters is undeniably complex, marked by its widespread use as a potent herbicide and its controversial role as a component of "Agent Orange."[1][2] The legacy of its use, particularly the devastating health and environmental impacts associated with the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), necessitates a responsible and nuanced discussion.[2] This guide, however, shifts the focus from its large-scale application to its specific, often foundational, role within the controlled environment of the research laboratory. For decades, 2,4,5-T esters were instrumental tools for scientists seeking to unravel fundamental biological processes in both plants and animals. Understanding these historical research applications provides critical context for the evolution of modern herbicidal science, developmental toxicology, and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of how 2,4,5-T esters were historically employed to answer key scientific questions.

Section 1: The Herbicidal Mechanism of Action - Unraveling Plant Growth Regulation

Long before the advent of modern molecular biology, 2,4,5-T and its esters were pivotal in elucidating the hormonal control of plant growth. As a synthetic auxin, 2,4,5-T mimics the natural plant hormone indole-3-acetic acid (IAA), but with a crucial difference: its resistance to degradation by the plant's natural enzymatic machinery.[3] This persistence leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled, disorganized growth and, ultimately, plant death.[4]

Causality in Experimental Design: Why 2,4,5-T Esters?

The choice of 2,4,5-T esters in early plant physiology research was deliberate. Their higher potency and ability to penetrate the waxy cuticle of plant leaves more effectively than their salt counterparts made them ideal for studying the effects of sustained auxin overstimulation.[4] Researchers could apply these compounds to observe and quantify a range of physiological responses, from epinasty (downward bending of leaves) to callus formation and adventitious root growth.

Experimental Workflow: Investigating Auxin-Induced Growth Phenomena

A typical historical research workflow to investigate the herbicidal effects of 2,4,5-T esters on a target plant species would involve the following steps:

Experimental Protocol 1: Assessment of Herbicidal Efficacy

-

Plant Cultivation: Grow a cohort of a target broadleaf plant species (e.g., pricklypear (Opuntia sp.)) under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).[5]

-

Preparation of 2,4,5-T Ester Solutions: Prepare a stock solution of a specific 2,4,5-T ester (e.g., butoxyethanol ester) in a suitable solvent, such as diesel oil or an oil-water emulsion.[5] Create a dilution series to test a range of concentrations.

-

Herbicide Application: Apply the 2,4,5-T ester solutions to the foliage of the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated with the solvent alone.[5]

-

Phenotypic Assessment: At regular intervals (e.g., daily for two weeks), visually assess and score the plants for signs of phytotoxicity, such as leaf curling, stem twisting, chlorosis, and necrosis. A rating scale (e.g., 0 for no injury to 100 for complete death) can be used for semi-quantitative analysis.[5]

-

Data Analysis: Plot the average injury score against the 2,4,5-T ester concentration to generate a dose-response curve and determine the effective concentration for 50% inhibition (EC50).

Visualizing the Mechanism: The Synthetic Auxin Signaling Pathway

The overstimulation of the auxin signaling pathway by 2,4,5-T is a classic example of herbicidal mode of action. The following diagram illustrates the key molecular events.

Figure 1: A simplified diagram of the synthetic auxin signaling pathway. 2,4,5-T binds to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and the subsequent over-activation of auxin-responsive genes, resulting in uncontrolled plant growth.[6][7][8]

Section 2: A Tool in Toxicology - Investigating Developmental Abnormalities

The teratogenic potential of 2,4,5-T, largely attributed to its TCDD contaminant, was a significant area of research.[9] Animal studies, primarily in mice and rats, were crucial in identifying the specific developmental defects associated with exposure.

The Rationale for In Vivo Models

The use of rodent models was essential to understand the potential effects of 2,4,5-T on mammalian development. These studies aimed to establish a dose-response relationship for observed birth defects and to identify critical windows of susceptibility during gestation.

Experimental Protocol: A Historical Approach to Teratogenicity Studies

The following protocol outlines a typical experimental design used in historical studies to assess the teratogenicity of 2,4,5-T in mice.[10][11]

Experimental Protocol 2: Murine Teratogenicity Assay

-

Animal Model: Use time-mated pregnant mice of a specific strain (e.g., C57BL/6). The day a vaginal plug is observed is designated as gestational day 0.[11]

-

Test Compound Preparation: Prepare a suspension of 2,4,5-T in a vehicle such as a 1:1 solution of honey and water or dimethyl sulfoxide (DMSO).[11] Prepare a range of doses.

-

Dosing Regimen: Administer the 2,4,5-T suspension to the pregnant mice via oral gavage or subcutaneous injection daily during the period of major organogenesis (e.g., gestational days 6 through 14).[10] A control group receives the vehicle only.

-

Maternal and Fetal Examination: On gestational day 17 or 18, euthanize the dams and record maternal weight gain, and the number of live, dead, and resorbed fetuses.

-

Teratological Assessment: Examine the fetuses for external malformations. A subset of fetuses should be fixed for visceral and skeletal examination.

-

Visceral Examination: Use techniques like the Wilson's slicing method to examine internal organs for abnormalities.

-

Skeletal Examination: Stain the fetal skeletons with Alizarin Red S and Alcian Blue to visualize bone and cartilage, respectively, and assess for skeletal malformations.

-

-

Data Analysis: Compare the incidence of specific malformations (e.g., cleft palate, cystic kidney) between the control and treated groups using appropriate statistical methods (e.g., Chi-square test).[9][10]

Quantitative Insights from Historical Research

The following table summarizes representative data from historical teratogenicity studies of 2,4,5-T in mice.

| Dose of 2,4,5-T (mg/kg/day) | Maternal Toxicity | Fetal Malformations Observed | Incidence of Cleft Palate (%) | Reference |

| 0 (Control) | None | Spontaneous malformations | <1 | [10] |

| 30 | Minimal | None significant | <1 | [10] |

| 100 | Reduced weight gain | Cleft palate, cystic kidney | ~20-30 | [9][10] |

| 150 | Significant weight loss | Cleft palate, cystic kidney, increased resorptions | >50 | [10] |

Table 1: A summary of dose-dependent teratogenic effects of 2,4,5-T in mice.

Section 3: Advancements in Analytical Chemistry - Detecting and Quantifying 2,4,5-T Esters

The need to monitor 2,4,5-T residues in environmental and biological samples spurred the development of sensitive and specific analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) became a cornerstone technique for this purpose.

The Analytical Challenge and the Solution

2,4,5-T and its esters are semi-volatile compounds, making them amenable to GC analysis. However, their presence in complex matrices like soil, water, and biological tissues required the development of robust extraction and clean-up procedures to remove interfering substances.

A Generalized Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of 2,4,5-T esters in a solid matrix like soil.

Experimental Protocol 3: GC-MS Analysis of 2,4,5-T Esters in Soil

-

Sample Preparation: Air-dry and sieve the soil sample to ensure homogeneity.

-

Extraction:

-

Weigh a known amount of soil (e.g., 10 g) into a flask.

-

Add a suitable extraction solvent, such as a mixture of acetone and hexane.

-

Extract the sample using a technique like Soxhlet extraction or sonication to ensure efficient transfer of the analytes from the soil to the solvent.

-

-

Clean-up:

-

Concentrate the extract using a rotary evaporator.

-

Perform a clean-up step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove polar interferences.

-

-

Derivatization (for the acid form): If analyzing for the parent acid, 2,4,5-T, derivatize it to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or BF3-methanol. This step is not necessary if analyzing for the esters directly.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the cleaned-up and derivatized extract into the GC-MS system.

-

GC Parameters: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms). Program the oven temperature to ramp from a low to a high temperature to separate the analytes.

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the 2,4,5-T ester.

-

-

Quantification: Prepare a calibration curve using standards of the 2,4,5-T ester of known concentrations. Quantify the amount of 2,4,5-T ester in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The process of analyzing 2,4,5-T esters in an environmental sample can be visualized as a multi-step workflow.

Figure 2: A flowchart illustrating the key steps in the analytical determination of 2,4,5-T esters in environmental samples.

Conclusion: A Legacy of Learning

The historical research applications of 2,4,5-T esters, while rooted in a period with different scientific and regulatory landscapes, provided invaluable insights that continue to inform modern science. The studies on its herbicidal action paved the way for the development of more selective and environmentally benign herbicides. The toxicological research, despite its grim findings, was instrumental in establishing the field of developmental toxicology and the importance of rigorous safety testing for all new chemical entities. Finally, the analytical challenges posed by 2,4,5-T spurred innovations in chromatography and mass spectrometry that are still in use today. By understanding this history, we can better appreciate the scientific progress that has been made and the ethical responsibilities that accompany scientific discovery.

References

-

Wikipedia. (2024). Agent Orange. [Link]

-

MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]

-

ResearchGate. (2023). Auxin signal transduction. [Link]

-

Frontiers in Plant Science. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. [Link]

-

Oxford Academic. (2017). Auxin Signaling. [Link]

-

PubMed. (1970). Teratogenic Evaluation of 2,4,5-T. [Link]

-

Frontiers in Cell and Developmental Biology. (2020). Chemical-Induced Cleft Palate Is Caused and Rescued by Pharmacological Modulation of the Canonical Wnt Signaling Pathway in a Zebrafish Model. [Link]

-

PubMed. (1990). Specific teratogenic action of 2,4,5-trichlorophenoxyacetic acid on mouse and rat whole-embryo cultures. [Link]

-

PubMed. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice. [Link]

-

PubMed. (2006). [Molecular Mechanism of Cleft Palate Induced by Retinoic Acid]. [Link]

-

Toxic Docs. (1970). Teratogenic Evaluation of 2,4,5-T. [Link]

-

Semantic Scholar. (1970). Teratogenic Evaluation of 2,4,5-T. [Link]

-

National Center for Biotechnology Information. (2018). Cellular and molecular mechanisms of cleft palate development. [Link]

-

Weed Science Society of America. (1967). Several Factors Affecting the Response of Pricklypear to 2,4,5-T. [Link]

-

CORESTA. (2019). Dicamba, 2,4-D, 2,4,5-T. [Link]

-

MDPI. (2023). Gene Regulatory Networks and Signaling Pathways in Palatogenesis and Cleft Palate: A Comprehensive Review. [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. [Link]

-

ResearchGate. (2018). (PDF) Cellular and molecular mechanisms of cleft palate development. [Link]

-

ResearchGate. (2019). Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity: A scientometric review. [Link]

-

Centers for Disease Control and Prevention. (2016). 2,4,5-Trichlorophenoxyacetic Acid. [Link]

-

PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

-

ResearchGate. (2017). Determination of Pesticide Residues by GC-MS Using Analyte Protectants to Counteract the Matrix Effect. [Link]

-

National Center for Biotechnology Information. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. gcms.cz [gcms.cz]

- 4. coresta.org [coresta.org]

- 5. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,5-T-1-octyl ester

Abstract: This technical guide provides a comprehensive analysis of the environmental fate and transport of 2,4,5-T-1-octyl ester, a low-volatility ester formulation of the phenoxy herbicide 2,4,5-T. Historically used for broadleaf weed and brush control, its environmental behavior is primarily dictated by rapid transformation to its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). This document synthesizes data on the pivotal roles of hydrolysis, photolysis, and microbial degradation in its fate. We explore its transport mechanisms, including soil sorption, mobility, and partitioning behavior, which are critical for understanding its distribution in terrestrial and aquatic ecosystems. Detailed experimental protocols for assessing key environmental parameters are provided to support researchers in evaluating this and similar compounds. The guide is intended for an audience of environmental scientists, researchers, and regulatory professionals.

Introduction: Chemical Identity and Environmental Significance

This compound is an organic compound belonging to the chlorophenoxyacetic acid class of herbicides.[1] It was formulated as an ester to enhance its efficacy and reduce volatility compared to the parent acid, 2,4,5-T.[2] The use of 2,4,5-T, a component of the defoliant Agent Orange, was discontinued in many countries due to health and environmental concerns, largely stemming from the highly toxic dioxin contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), formed during its manufacturing.[3][4][5] Understanding the environmental dynamics of the octyl ester is crucial for assessing the legacy contamination and long-term risks associated with its historical applications in agriculture and forestry.[6][7]

The environmental journey of this compound begins with its application and is governed by a series of transformation and transport processes. The ester itself is relatively short-lived in the environment, rapidly hydrolyzing to the more persistent and mobile 2,4,5-T acid.[4][8] Therefore, a complete assessment must consider the fate and transport of both the ester and its primary degradation product.

Physicochemical Properties

The behavior of a chemical in the environment is fundamentally linked to its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota.

| Property | Value / Description | Significance in Environmental Fate & Transport |

| Chemical Formula | C₁₆H₂₁Cl₃O₃ | Defines the elemental composition and structure.[9] |

| Molecular Weight | 367.695 g/mol | Influences physical properties like volatility and diffusion.[9] |

| CAS Registry No. | 2630-15-1 | Unique identifier for the specific chemical substance.[9] |

| Water Solubility | Insoluble in water | As an ester, it has very low water solubility, preferring to associate with organic phases. This limits its mobility in the dissolved phase but promotes sorption to organic matter.[8] |

| Octanol-Water Partition Coefficient (Kow) | High (estimated) | A high Kow value indicates a strong tendency to partition into fatty tissues and soil organic matter, suggesting a potential for bioaccumulation and strong soil sorption. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (estimated) | A high Koc indicates strong adsorption to soil organic matter, reducing its mobility and leaching potential. Weakly adsorbed compounds typically have a Koc < 50.[10] |

| Vapor Pressure | Low | Ester formulations were designed to have lower volatility than the parent acid, reducing atmospheric transport via vaporization.[2][11] |

Environmental Fate: Transformation and Degradation Pathways

The persistence of this compound in the environment is limited by several degradation processes. The primary and most rapid transformation is the cleavage of the ester bond, yielding 2,4,5-T acid and 1-octanol. The subsequent fate of the 2,4,5-T acid is then of primary concern.

Abiotic Degradation

2.1.1 Hydrolysis: The Primary Transformation Pathway Hydrolysis is the critical first step in the degradation of this compound. This chemical reaction, mediated by water, cleaves the ester linkage.

-

Mechanism: The ester reacts with water to form the parent carboxylic acid (2,4,5-T) and the corresponding alcohol (1-octanol). This process can be catalyzed by acids or bases and also occurs non-enzymatically in soil and water.[12]

-

Rate: Ester hydrolysis is generally rapid, with half-lives typically on the order of a few days in environmental systems.[4][8] The rate is influenced by pH and temperature, generally increasing in alkaline conditions.[13]

-

Significance: This rapid conversion means that environmental exposure and risk assessments should primarily focus on the properties and persistence of the resulting 2,4,5-T acid. The ester form is unlikely to persist long enough for significant long-range transport.[2]

2.1.2 Photolysis Photodegradation, or photolysis, is the breakdown of chemicals by sunlight.

-

Mechanism: 2,4,5-T can be degraded by UV radiation from sunlight. The primary photochemical step involves either the generation of a hydrated electron-radical cation pair or the cleavage of a carbon-chlorine bond.[14] This leads to the substitution of chlorine atoms with hydroxyl groups.[14]

-

Rate: The half-life for direct photolysis of 2,4,5-T near the water surface has been calculated to be around 15 days in summer at mid-latitudes.[1] This process is faster for molecules on surfaces, such as leaves or soil, where they are directly exposed to sunlight.[15]

-

Significance: Photolysis is a key degradation pathway for 2,4,5-T residues on plant surfaces and in the upper layers of water bodies, reducing its overall environmental load.[6]

Biotic Degradation

Microorganisms in soil and water play a crucial role in the ultimate breakdown of the 2,4,5-T acid formed from the ester.

-

Mechanism: Microbial degradation of 2,4,5-T is a well-documented process, though it is generally slower than for the related herbicide, 2,4-D.[16] Aerobic degradation is initiated by oxygenase enzymes that cleave the ether linkage, forming 2,4,5-trichlorophenol, which is then further degraded through ring cleavage.[16][17] Several bacterial genera, including Burkholderia, Pseudomonas, and Sphingomonas, are known to metabolize 2,4,5-T.[3][17] Anaerobic degradation can also occur, often initiated by reductive dechlorination.[18]

-

Rate: The half-life of 2,4,5-T in soil can range from approximately 21 to 24 days, but this is highly dependent on environmental conditions such as soil moisture, temperature, oxygen availability, and the presence of adapted microbial communities.[8]

-

Significance: Biotic degradation is the ultimate mechanism for the complete mineralization of 2,4,5-T into harmless inorganic compounds like CO₂, water, and chloride ions, thus permanently removing it from the environment.

Environmental Transport: Mobility and Partitioning

Transport processes determine the movement and distribution of this compound and its primary degradate, 2,4,5-T acid, within and between environmental compartments.[10]

Soil Sorption and Mobility

The interaction of the herbicide with soil particles is a key factor controlling its potential to leach into groundwater or move with surface runoff.[19]

-

This compound: As a non-polar, lipophilic molecule with low water solubility, the ester is expected to have a high soil organic carbon-water partitioning coefficient (Koc).[20][21] This means it will bind strongly to the organic matter fraction of soil.[22] Its mobility in soil is therefore very low.

-

2,4,5-T Acid: Following rapid hydrolysis, the resulting 2,4,5-T acid is more water-soluble and exists predominantly as an anion at typical environmental pH values. While it still sorbs to soil, its Koc value is significantly lower than that of the ester. It is considered moderately mobile in sandy and clay soils.[8] Its mobility is influenced by soil pH and organic matter content; sorption is generally higher in soils with lower pH and higher organic carbon.[23]

Volatilization and Atmospheric Deposition

-

Volatilization: The 1-octyl ester was specifically designed as a low-volatility formulation to minimize vapor drift during application.[11] Therefore, significant transport of the intact ester through the atmosphere is not expected. The 2,4,5-T acid has a very low vapor pressure and is non-volatile.

-

Atmospheric Deposition: The primary route for atmospheric entry would be through spray drift during application.[4] Once in the atmosphere as fine droplets, it can be subject to wet and dry deposition.[24]

Experimental Methodologies for Assessment

Standardized laboratory and field studies are essential for accurately determining the environmental fate and transport parameters of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for such testing.[25][26]

Protocol for Determining Hydrolysis Rate (Adapted from OECD Guideline 111)

This experiment determines the rate of abiotic hydrolysis as a function of pH.

-

Objective: To measure the rate of hydrolysis of this compound to 2,4,5-T acid at different pH values (e.g., 4, 7, and 9) and a constant temperature.

-

Methodology:

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dosing: Add a known, low concentration of radiolabeled or non-labeled this compound to each buffer solution in triplicate, ensuring the concentration is below its water solubility limit. Use a co-solvent like acetonitrile if necessary, keeping its volume minimal (<1%).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each flask.

-

Analysis: Immediately analyze the samples for the concentration of the parent ester and the primary degradate (2,4,5-T acid). High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable analytical method.

-

Data Analysis: Plot the concentration of the parent ester versus time. Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH using first-order reaction kinetics.

-

Protocol for Assessing Soil Sorption/Desorption (Adapted from OECD Guideline 106)

This batch equilibrium method measures the extent to which a substance partitions between soil and water.

-

Objective: To determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) for 2,4,5-T acid.

-

Methodology:

-

Soil Selection: Select a range of characterized soils (typically 3-5) with varying properties (e.g., pH, organic carbon content, texture).

-

Solution Preparation: Prepare a stock solution of the test substance (2,4,5-T acid) in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.

-

Equilibration: Add known volumes of the test solution to known dry weights of soil in centrifuge tubes. The soil-to-solution ratio should be optimized in preliminary tests. Prepare a blank (no soil) for each concentration.

-

Shaking: Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours).

-

Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Analyze the supernatant (aqueous phase) for the concentration of the test substance. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation: Calculate the Kd value for each soil. Normalize Kd by the fraction of organic carbon (foc) in each soil to calculate Koc (Koc = Kd / foc).

-

Synthesis and Environmental Risk

The environmental behavior of this compound is characterized by its rapid transformation into 2,4,5-T acid. Consequently, the environmental risk profile is dominated by the properties of the acid.

-

Persistence: While the ester is non-persistent, the 2,4,5-T acid has a moderate persistence in soil (half-life of several weeks) and can be more persistent in anaerobic aquatic sediments.[8]

-

Mobility: The moderate mobility of 2,4,5-T acid in soil creates a potential for it to leach into groundwater or be transported via surface runoff to aquatic systems, especially in soils with low organic matter.[8][10]

-

Toxicity: The primary concern with 2,4,5-T and its esters is not just the parent compound's phytotoxicity but the presence of the TCDD contaminant, a potent and persistent toxin that can bioaccumulate.[5][27] Environmental risk assessments must therefore consider the initial TCDD concentration in the applied formulation.[4]

References

-

Newton, M., & Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 33-73. Link

-

Harkin, J. M. (1982). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 44(1), 156-162. Link

-

Wikipedia. (2024). 2,4,5-Trichlorophenoxyacetic acid. Link

-

Urbaniak, M., & Mierzejewska, E. (2019). Transport and transfer processes of phenoxy herbicides in the environment. In Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Link

-

van der Meer, J. R., et al. (2020). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 11, 579. Link

-

Eawag. (1997). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Link

-

Al-Fathi, H., et al. (2019). Anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in enrichment cultures derived from freshwater sediments. Scientific Reports, 9(1), 1-11. Link

-

Collaborative for Health & Environment. (2011). 2,4,5-T. Link

-

Wikipedia. (2024). OECD Guidelines for the Testing of Chemicals. Link

-

Urbaniak, M., & Mierzejewska, E. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Link

-

Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn. Link

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 3. Link

-

Zand, A. D. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Link

-

OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. Link

-

ResearchGate. (n.d.). Transport and transfer processes of phenoxy herbicides in the environment. Link

-

Smith, A. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Link

-

Grabowska, E., et al. (2014). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 13(5), 845-853. Link

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Link

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. PubChem. Link

-

Cessna, A. J., et al. (2002). Environmental Fate of Triclopyr. Journal of Environmental Quality, 31(5), 1684-1697. Link

-

Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds, 2(1), 24-27. Link

-

Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 856. Link

-

Young, A. L. (2004). Environmental Fate of TCDD and Agent Orange and Bioavailability to Troops in Vietnam. OSTI.GOV. Link

-

Olson, K. R., & Morton, L. W. (2019). Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots. Open Journal of Soil Science, 9(1), 1-32. Link

-

Boxall, A. B. A., et al. (2012). Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge. PLoS ONE, 7(12), e52425. Link

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Link

-

ECETOC. (n.d.). log KOC. Link

-

Wikipedia. (2024). Agent Orange. Link

-

Doucette, W. J. (2003). Quantitative Structure-Activity Relationships for Predicting Soil-Sediment Sorption Coefficients for Organic Chemicals. Environmental Toxicology and Chemistry, 22(8), 1771-1788. Link

-

ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Link

-

Young, A. L., et al. (2004). Environmental fate and bioavailability of Agent Orange and its associated dioxin during the Vietnam War. Environmental Science and Pollution Research International, 11(6), 359-370. Link

-

O'Geen, A. T., et al. (2007). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. University of California, Agriculture and Natural Resources. Link

-

NIST. (n.d.). Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester. NIST Chemistry WebBook. Link

-

University of Illinois. (2019). Toxic byproducts of Agent Orange continue to pollute Vietnam environment, study says. Link

-

Haz-Map. (n.d.). 2,4,5-T, isooctyl ester. Link

-

CDC. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Link

-

Meyer, R. E., & Bovey, R. W. (1967). Several Factors Affecting the Response of Pricklypear to 2,4,5-T. Weeds, 15(1), 1-4. Link

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Link

-

PASSel. (n.d.). Phase I - Hydrolysis Reactions. Link

-

Romero-González, R., et al. (2016). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. International Journal of Environmental Research and Public Health, 13(1), 123. Link

Sources

- 1. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. pic.int [pic.int]

- 5. Toxic byproducts of Agent Orange continue to pollute Vietnam environment, study says | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]

- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 7. Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots [scirp.org]

- 8. healthandenvironment.org [healthandenvironment.org]

- 9. Acetic acid, (2,4,5-trichlorophenoxy)-, octyl ester [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 13. researchgate.net [researchgate.net]

- 14. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. Environmental fate and bioavailability of Agent Orange and its associated dioxin during the Vietnam War - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 17. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 20. log KOC - ECETOC [ecetoc.org]

- 21. researchgate.net [researchgate.net]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 26. oecd.org [oecd.org]

- 27. Agent Orange - Wikipedia [en.wikipedia.org]

"degradation pathways of 2,4,5-T-1-octyl ester in soil"

An In-depth Technical Guide to the Degradation Pathways of 2,4,5-T-1-octyl Ester in Soil

Abstract: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its ester formulations, such as this compound, are synthetic auxin herbicides historically used for broadleaf weed control. Their environmental persistence and degradation are of significant interest due to concerns over toxicity and contamination, particularly from the byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) formed during manufacturing.[1][2][3] This technical guide provides a comprehensive overview of the degradation pathways of this compound in the soil environment. The primary degradation event is the rapid hydrolysis of the octyl ester to its parent acid, 2,4,5-T. Subsequently, the degradation of 2,4,5-T proceeds through both abiotic and, more significantly, biotic pathways. Microbial degradation, under both aerobic and anaerobic conditions, is the principal mechanism for the ultimate mineralization of the compound. This guide details the key chemical transformations, intermediate products, influential environmental factors, and the microorganisms involved, offering researchers and environmental scientists a thorough understanding of the environmental fate of this compound.

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a chlorophenoxyacetic acid herbicide that was widely used in agriculture and forestry.[3] It is famously known as a component of "Agent Orange," a defoliant used during the Vietnam War.[4][5][6] The use of 2,4,5-T was largely discontinued in many countries by the 1980s due to significant public and scientific concern over contamination with the highly toxic and carcinogenic dioxin, TCDD, an unavoidable byproduct of its synthesis.[1][2][3]

To improve its efficacy and handling properties, 2,4,5-T was often formulated as an ester, such as this compound. Esters are generally less water-soluble and more soluble in oils, which enhances their penetration through the waxy cuticle of plant leaves.[1] Understanding the environmental fate of these ester formulations is critical for assessing their long-term impact. Once in the soil, the degradation process begins, governed by a combination of chemical and biological factors.

The Gateway Reaction: Ester Hydrolysis

The environmental degradation of this compound invariably begins with the cleavage of the ester bond. This hydrolysis reaction can be both chemically and biologically mediated and is generally rapid, occurring within a few days in soil and water.[1][2][5]

Reaction: this compound + H₂O → 2,4,5-T (acid) + 1-octanol

This initial step is critical because the persistence and subsequent degradation pathways are then dictated by the properties of the more water-soluble parent acid, 2,4,5-T.[5] The rate of this hydrolysis is influenced by soil moisture, with decreased rates observed in drier conditions.[5] Due to the rapidity of this conversion, the environmental fate of 2,4,5-T esters is effectively the fate of 2,4,5-T itself.

Caption: Initial hydrolysis of this compound to its parent acid.

Abiotic Degradation of 2,4,5-T

While microbial activity is the primary driver of 2,4,5-T breakdown, abiotic processes contribute to its transformation, particularly on the soil surface.

Photolysis

Photodegradation, or photolysis, is the breakdown of compounds by light energy. For soil-applied herbicides, this process is most relevant at the immediate soil surface. 2,4,5-T can be degraded by UV radiation from sunlight.[2] However, the significance of photolysis in the overall dissipation of 2,4,5-T from soil is often limited because the compound can be shielded from light by soil particles and organic matter, or quickly leached below the surface.[7] The rate and products of photolysis can be influenced by the soil type and its composition.[8]

Biotic Degradation: The Primary Pathway

The most significant route for the complete removal of 2,4,5-T from the soil environment is microbial degradation.[1][5] A diverse range of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery to break down this xenobiotic compound, often using it as a source of carbon and energy.[4][9]

Aerobic Microbial Degradation

Under aerobic (oxygen-present) conditions, the degradation of 2,4,5-T is initiated by the cleavage of the ether-linked acetic acid side chain.

-

Initial Attack: The process begins with an attack on the side chain, converting 2,4,5-T into 2,4,5-trichlorophenol (2,4,5-TCP) and glyoxylate.[4][10] This step is catalyzed by a specific dioxygenase enzyme.[4]

-

Ring Hydroxylation and Dechlorination: The resulting 2,4,5-TCP is then hydroxylated and dechlorinated. A common pathway involves the conversion of 2,4,5-TCP to 2,5-dichlorohydroquinone .[10]

-

Ring Cleavage: Subsequent enzymatic action leads to the cleavage of the aromatic ring, forming aliphatic intermediates such as maleylacetate .[10]

-

Mineralization: These simpler organic acids are then readily funneled into central metabolic pathways (e.g., the Krebs cycle), ultimately being mineralized to CO₂, H₂O, and chloride ions (Cl⁻).[9]

Several bacterial genera are known to effectively degrade 2,4,5-T, including Burkholderia (formerly Pseudomonas), Nocardioides, Sphingomonas, and Bradyrhizobium.[4] The strain Burkholderia cepacia AC1100 is a well-studied example capable of utilizing 2,4,5-T as its sole carbon source.[10][11]

Caption: Aerobic microbial degradation pathway of 2,4,5-T in soil.

Anaerobic Microbial Degradation

In anaerobic (oxygen-absent) environments, such as waterlogged soils or deeper soil layers, the degradation pathway is fundamentally different. Instead of oxidative attack, the primary mechanism is reductive dechlorination .

In this process, microorganisms use the chlorinated aromatic ring as an electron acceptor, sequentially removing chlorine atoms. A documented pathway shows the transformation of 2,4,5-T through intermediates such as 3,4-dichlorophenol , 2,5-dichlorophenol , and 3-chlorophenol , eventually leading to phenol .[12] The resulting phenol can then be further degraded and mineralized to methane (CH₄) and CO₂ by syntrophic microbial consortia.[12] Bacteria from the genus Dehalobacter have been identified as key players in these reductive dechlorination steps.[12]

Caption: Anaerobic microbial degradation pathway of 2,4,5-T in soil.

Fungal Degradation

Certain soil fungi have also demonstrated the ability to degrade phenoxy herbicides. White-rot fungi, in particular, produce powerful, non-specific extracellular enzymes like laccases and peroxidases that can break down complex aromatic compounds.[13] Fungi from genera such as Aspergillus, Penicillium, Fusarium, and Verticillium have been shown to degrade 2,4-D and 2,4,5-T.[13] Their degradation mechanisms can involve enzymes like cytochrome P450 monooxygenases in addition to laccases.[13]

Factors Influencing Degradation Rates in Soil

The rate at which this compound and its parent acid are degraded is not constant but is heavily influenced by a variety of soil and environmental factors. These factors primarily affect the activity and composition of the soil microbial community.[14]

| Factor | Effect on Degradation Rate | Rationale |

| Soil Moisture | Optimal moisture increases rate; very dry or waterlogged conditions decrease it. | Moisture is essential for microbial activity and facilitates the initial hydrolysis of the ester.[14][15] Anaerobic conditions in waterlogged soil shift the degradation pathway. |

| Temperature | Rate increases with temperature up to an optimum (e.g., ~30°C), then declines. | Microbial metabolic and enzymatic activity are temperature-dependent. Optimal temperatures for degrading strains like P. cepacia are around 30°C.[11] |

| Soil pH | Neutral to slightly alkaline pH is generally optimal. | The activity of degrading microorganisms and the bioavailability of the herbicide can be pH-dependent. Phenoxy herbicides are more toxic to microbes in acidic soils.[16] |

| Organic Matter | Higher organic matter can increase degradation. | It supports a larger and more diverse microbial population.[6][14] However, high organic matter can also increase adsorption, potentially reducing bioavailability. |

| Microbial Population | Presence of adapted microorganisms significantly accelerates degradation. | Soils with a history of phenoxy herbicide application often contain adapted microbial populations with the necessary enzymes, leading to faster breakdown.[14] |

| Oxygen Availability | Determines the degradation pathway (aerobic vs. anaerobic). | Aerobic degradation is generally faster and more complete than anaerobic degradation.[13] |

Quantitative Analysis: Half-Life and Persistence

The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

-

This compound: The half-life of the ester itself is very short, as it is rapidly hydrolyzed to the parent acid within a few days.[1][2]

-

2,4,5-T (acid): The half-life of the resulting 2,4,5-T acid is more variable. In soil, it is reported to be moderately persistent, with a typical half-life of around 21-24 days .[1] However, this can vary significantly depending on the conditions outlined in the previous section. In some forest floor environments, residues can decline by over 90% in one month.[17]

| Compound | Matrix | Reported Half-Life (DT₅₀) | Reference |

| Esters of 2,4,5-T | Soil/Water | A few days (via hydrolysis) | [1][2] |

| 2,4,5-T | Soil | 21-24 days | [1] |

| 2,4,5-T | Grass | 8-17 days | [1] |

Experimental Methodology for Studying Degradation Pathways

Investigating the degradation of this compound in a controlled laboratory setting is crucial for elucidating pathways and determining degradation kinetics. A soil microcosm study is a standard approach.

Experimental Workflow Overview

Caption: Workflow for a typical soil microcosm degradation study.

Protocol: Soil Microcosm Degradation Study

Objective: To determine the degradation rate and identify major metabolites of this compound in soil under controlled aerobic conditions.

1. Soil Preparation: a. Collect topsoil (0-15 cm) from a site with no recent history of herbicide application. b. Sieve the soil (e.g., 2 mm mesh) to remove stones and large debris. c. Characterize the soil for key properties: pH, organic matter content, texture (sand/silt/clay), and microbial biomass. d. Adjust soil moisture to a predetermined level, typically 50-60% of water holding capacity, to ensure optimal microbial activity.

2. Microcosm Setup: a. Weigh equivalent amounts of the prepared soil (e.g., 100 g dry weight) into individual glass flasks or jars (microcosms). b. Prepare a sufficient number of microcosms to account for all time points, replicates (minimum of 3 per time point), and controls (e.g., sterile soil controls to assess abiotic degradation). c. Sterilize control soils by autoclaving if necessary.

3. Herbicide Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). b. Apply the stock solution to the soil in each microcosm to achieve the desired final concentration (e.g., 5-10 mg/kg). The solvent volume should be minimal to avoid affecting microbial activity and should be allowed to evaporate completely.

4. Incubation: a. Loosely cap the microcosms to allow for gas exchange while minimizing moisture loss. b. Place the microcosms in a dark incubator at a constant temperature (e.g., 25-30°C). c. Maintain soil moisture throughout the experiment by periodically adding sterile deionized water.

5. Sampling and Extraction: a. At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample the replicate microcosms for each treatment. b. Extract the analytes (parent ester, 2,4,5-T acid, and potential metabolites like 2,4,5-TCP) from a subsample of soil (e.g., 10 g). A common extraction solvent is a mixture of acetonitrile and water or methanol with a pH adjustment. c. Use a robust extraction method such as pressurized liquid extraction (PLE) or shaking/sonication followed by centrifugation.

6. Sample Cleanup and Analysis: a. Concentrate the raw extract and perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[18][19] b. Analyze the final extract using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity needed to quantify the parent compound and identify its degradation products.[13][18][20]

Conclusion